3-methoxybutane-1-thiol
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Overview
Description
3-Methoxybutane-1-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of skunk spray or rotten eggs. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybutane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-methoxybutyl halides with a sulfur nucleophile such as sodium hydrosulfide. The reaction typically proceeds under mild conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, such as 3-methoxybutyl chloride and sodium hydrosulfide, are fed into the reactor, where the reaction occurs at elevated temperatures and pressures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like iodine or hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in an alkyl halide.
Common Reagents and Conditions:
Oxidation: Iodine in an aqueous solution.
Reduction: Zinc powder and hydrochloric acid.
Substitution: Sodium hydrosulfide in DMSO.
Major Products Formed:
Oxidation: Disulfides (e.g., 3-methoxybutane-1-disulfide).
Reduction: Regeneration of the thiol from disulfides.
Substitution: Formation of thioethers when reacting with alkyl halides.
Scientific Research Applications
3-Methoxybutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate oxidative stress.
Industry: Employed in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct odor profile.
Mechanism of Action
The mechanism of action of 3-methoxybutane-1-thiol involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
3-Methylbutane-1-thiol: Similar structure but lacks the methoxy group.
2-Butene-1-thiol: Contains a double bond, leading to different reactivity.
3-Methoxy-1-butanol: An alcohol with a similar carbon backbone but lacks the thiol group.
Uniqueness: 3-Methoxybutane-1-thiol is unique due to the presence of both a methoxy group and a thiol group, which imparts distinct chemical properties. The methoxy group increases the compound’s solubility in organic solvents, while the thiol group provides reactivity towards electrophiles and oxidizing agents.
Properties
CAS No. |
2354274-21-6 |
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Molecular Formula |
C5H12OS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
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